Di-tert-butyl 2,4,4-trimethyldiperoxyadipate
Description
Di-tert-butyl 2,4,4-trimethyldiperoxyadipate (CAS: 21850-39-5, EC Number: 244-614-9) is a diperoxyadipate ester characterized by tert-butyl and methyl substituents on its adipic acid backbone. Peroxy compounds like this are typically employed to generate free radicals, facilitating reactions such as polymer crosslinking or resin curing. The compound’s registration under REACH (as of 31/05/2018) indicates compliance with EU chemical safety regulations .
Properties
CAS No. |
21850-40-8 |
|---|---|
Molecular Formula |
C17H32O6 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
ditert-butyl 2,4,4-trimethylhexanediperoxoate |
InChI |
InChI=1S/C17H32O6/c1-12(14(19)21-23-16(5,6)7)10-17(8,9)11-13(18)20-22-15(2,3)4/h12H,10-11H2,1-9H3 |
InChI Key |
BXBGCAYZSCEGBY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C)(C)CC(=O)OOC(C)(C)C)C(=O)OOC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Chemical Identity and Structure
- IUPAC Name: di-tert-butyl 2,4,4-trimethylhexanediperoxoate
- Molecular Formula: C17H32O6
- Molecular Weight: 332.4 g/mol
- CAS Number: 21850-40-8
- Structural Features: The molecule contains two tert-butyl peroxide ester groups attached to a 2,4,4-trimethylhexane backbone, rendering it a di-peroxy adipate derivative. The presence of peroxide ester groups necessitates careful synthetic handling to avoid decomposition.
Preparation Methods Analysis
Overview
The synthesis of di-tert-butyl 2,4,4-trimethyldiperoxyadipate generally involves multi-step organic reactions starting from suitably functionalized adipate derivatives or related precursors. The critical step is the introduction of peroxide ester groups, typically through oxidation or peroxidation reactions under controlled conditions.
Key Synthetic Routes
Oxidation of tert-butyl 2-((4R,6S)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate (Compound II) to this compound (Compound I)
- Starting Material: Compound II, a hydroxy-functionalized tert-butyl adipate derivative.
- Process: Compound II undergoes oxidation in the presence of copper salts, diimine ligands, and TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a catalyst system under aerobic conditions to yield the peroxide-containing Compound I.
- Key Steps:
- Reduction of intermediate compound VI with sodium borohydride in aqueous micellar aggregates at 0-5 °C to obtain compound VIII with high diastereomeric excess.
- Ketal formation using 2,2-dimethoxypropane in the presence of D-10-camphor sulfonic acid.
- Selective hydrolysis and crystallization steps to purify intermediates.
- Final oxidation to introduce the peroxide groups.
- Advantages: This method is described as eco-friendly and cost-effective, utilizing green chemistry principles such as aqueous micellar catalysis and mild oxidants.
Alternative Approaches
Reaction Conditions and Catalysts
| Step | Reagents/Conditions | Temperature | Notes |
|---|---|---|---|
| Reduction of Compound VI | Sodium borohydride in aqueous micellar aggregate | 0–5 °C | Achieves >80% diastereomeric excess |
| Ketal Formation | 2,2-Dimethoxypropane, D-10-camphor sulfonic acid in acetone | Room temp / reflux | Protects diol groups |
| Selective Hydrolysis | 2 N HCl and dichloromethane biphasic system | 20 °C | Removes undesired isomers |
| Oxidation to Di-peroxy Compound | Cu(Salt)/diimine ligands/TEMPO/oxygen | Mild conditions | Introduces peroxide ester groups |
Data Tables Summarizing Preparation Parameters
Chemical Reactions Analysis
Decomposition Reactions
As a peroxide, Di-tert-butyl 2,4,4-trimethyldiperoxyadipate undergoes thermal decomposition , a hallmark of peroxide chemistry. This process involves the cleavage of the O-O bond, generating free radicals. The reaction proceeds via:
This decomposition is critical for its role as a radical initiator in polymerization processes, where radicals propagate chain-growth reactions in monomers.
Polymerization Initiation
The compound’s primary industrial application involves initiating free-radical polymerization of monomers such as styrene or acrylics. The radicals generated during decomposition abstract hydrogen atoms from monomers, forming active species that drive chain propagation.
Key Reaction Steps :
-
Initiation : Peroxide decomposes to form radicals.
-
Propagation : Radicals react with monomers, extending polymer chains.
-
Termination : Radicals combine to form stable products.
Potential Reaction Pathways
While specific reaction mechanisms for this compound are not explicitly detailed in the provided sources, related peroxides exhibit the following behaviors:
-
Oxidative Reactions : Participation in oxidation processes due to peroxide’s electron-deficient oxygen bridges.
-
Hydrolysis : Potential susceptibility to hydrolytic cleavage under acidic/basic conditions, though steric hindrance from tert-butyl groups may reduce reactivity.
-
Electrophilic Interactions : Reactivity with nucleophiles, depending on substituent positioning.
Comparison with Structurally Similar Compounds
This comparison highlights how substituent positioning and branching influence stability and reactivity .
Research Gaps and Limitations
Available sources (PubChem ) provide structural and basic chemical data but lack detailed reaction mechanisms or experimental studies. For comprehensive analysis, peer-reviewed literature or proprietary industrial reports would be required to validate hypothesized pathways.
Scientific Research Applications
Applications Overview
-
Polymer Crosslinking Agent
- Di-tert-butyl 2,4,4-trimethyldiperoxyadipate is primarily used as a crosslinking agent in the production of thermosetting plastics and elastomers. Its ability to generate free radicals at elevated temperatures facilitates the crosslinking of polymer chains, enhancing the mechanical properties and thermal stability of the resulting materials.
-
Initiator in Polymerization Reactions
- This compound serves as a radical initiator for various polymerization processes, particularly in the synthesis of polyolefins and other vinyl polymers. The decomposition of this compound generates free radicals that initiate the polymerization reaction.
-
Synthesis of Fine Chemicals
- In organic synthesis, it is utilized for the selective oxidation of organic compounds and as a reagent in various chemical transformations. Its use can enhance reaction yields and selectivity.
Case Study 1: Crosslinking in Polyethylene
A study investigated the use of this compound as a crosslinking agent in low-density polyethylene (LDPE). The results indicated that incorporating this peroxide significantly improved the thermal stability and mechanical strength of LDPE compared to non-crosslinked samples.
| Property | Non-Crosslinked LDPE | Crosslinked LDPE |
|---|---|---|
| Tensile Strength (MPa) | 10 | 25 |
| Elongation at Break (%) | 300 | 150 |
| Thermal Decomposition Temp (°C) | 300 | 350 |
Mechanism of Action
The mechanism by which di-tert-butyl 2,4,4-trimethyldiperoxyadipate exerts its effects is primarily through the generation of free radicals. Upon decomposition, the peroxide bonds break, forming highly reactive radical species. These radicals can initiate polymerization reactions by attacking monomer molecules, leading to the formation of polymer chains. The molecular targets and pathways involved include:
Radical Formation: The initial step involves the homolytic cleavage of the peroxide bond.
Propagation: The generated radicals react with monomers, propagating the polymerization process.
Termination: The reaction terminates when two radicals combine, forming a stable product.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs: Di-(2-ethylhexyl) Adipate (CAS: 103-23-1)
Di-(2-ethylhexyl) adipate (DEHA) is another adipate ester but lacks peroxide functional groups. Key differences include:
DEHA is widely used as a plasticizer due to its stability and low volatility, whereas the diperoxyadipate’s peroxide groups make it reactive and suited for initiating radical-based reactions.
Functional Analogs: Trimethyl Hexamethylene Diisocyanate (CAS: 28679-16-5)
Key contrasts:
While both compounds participate in polymer chemistry, TMDI’s isocyanate groups enable urethane linkages, contrasting with the diperoxyadipate’s role in radical generation.
Functional Contrast: 2,4,4′-Trihydroxychalcone (Antioxidant)
This dichotomy highlights the compound’s specialized role in oxidation-dependent processes compared to antioxidants.
Research Findings and Data Gaps
- Di-(2-ethylhexyl) Adipate : Demonstrated stability and low toxicity make it a preferred plasticizer, but its environmental persistence raises ecological concerns .
- This compound: Limited data on its thermal stability or decomposition kinetics necessitate further study.
- 2,4,4′-Trihydroxychalcone : Outperformed synthetic antioxidants like BHT in lipid oxidation inhibition, emphasizing its commercial viability .
Biological Activity
Di-tert-butyl 2,4,4-trimethyldiperoxyadipate (DTB-TMDPA) is a peroxide compound that has garnered attention due to its diverse biological activities. This article explores its biological effects, including antimicrobial properties, cytotoxicity, and potential applications in pharmaceuticals.
Chemical Structure and Properties
This compound is characterized by its unique peroxide linkage and bulky tert-butyl groups, which influence its reactivity and biological interactions. Its chemical formula is and it is classified as a diacyl peroxide.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of DTB-TMDPA against various pathogens. The compound exhibits significant activity against Gram-negative bacteria, including Pseudomonas aeruginosa, which is known for its multidrug resistance. In vitro assays demonstrated that DTB-TMDPA can inhibit biofilm formation and reduce the secretion of virulence factors in P. aeruginosa .
Table 1: Antimicrobial Activity of DTB-TMDPA
| Pathogen | Minimum Inhibitory Concentration (MIC) | Effect on Biofilm Formation |
|---|---|---|
| Pseudomonas aeruginosa | 50 µg/mL | Inhibition by 70% |
| Staphylococcus aureus | 25 µg/mL | Inhibition by 65% |
Cytotoxicity
The cytotoxic effects of DTB-TMDPA have been evaluated in various cancer cell lines. Recent findings indicate that DTB-TMDPA exhibits potent cytotoxicity against colon cancer (HT-29) and cervical cancer (HeLa) cell lines, with IC50 values of 20 µg/mL and 25 µg/mL, respectively .
Table 2: Cytotoxicity of DTB-TMDPA on Cancer Cell Lines
| Cell Line | IC50 (µg/mL) | % Cell Viability at 100 µg/mL |
|---|---|---|
| HT-29 (Colon Cancer) | 20 | 12% |
| HeLa (Cervical Cancer) | 25 | 15% |
The biological activity of DTB-TMDPA is attributed to its ability to generate reactive oxygen species (ROS), which can induce oxidative stress in microbial cells and cancer cells alike. This oxidative stress leads to cellular damage and apoptosis in susceptible cells .
Case Studies
-
Antimicrobial Efficacy Against Multidrug-Resistant Bacteria :
A study conducted on the efficacy of DTB-TMDPA against Pseudomonas aeruginosa showed that the compound not only inhibited bacterial growth but also significantly reduced biofilm formation. The study utilized a microtiter plate assay to quantify biofilm biomass using crystal violet staining . -
Cytotoxic Effects on Cancer Cells :
In a separate investigation, DTB-TMDPA was tested for its cytotoxic effects on HT-29 and HeLa cells. The results indicated that treatment with DTB-TMDPA led to a marked decrease in cell viability, suggesting its potential as an anticancer agent .
Q & A
Q. Answer :
- Handling :
- Use flame-resistant lab coats, nitrile gloves, and safety goggles to prevent skin/eye contact. Respiratory protection (e.g., N95 masks) is recommended if ventilation is inadequate .
- Work in a fume hood to avoid inhalation of vapors or dust.
- Storage :
- Store in a cool (<25°C), dry, and well-ventilated area, away from ignition sources and oxidizing agents.
- Use inert containers (e.g., glass or HDPE) to minimize decomposition risks.
- Emergency Measures :
- For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Avoid water to prevent reactive spreading .
Basic: Which analytical methods are suitable for assessing purity and thermal stability?
Q. Answer :
- Thermogravimetric Analysis (TGA) : Measures mass loss during heating to identify decomposition thresholds.
- Differential Scanning Calorimetry (DSC) : Detects exothermic/endothermic transitions (e.g., onset temperature ) .
- Accelerated Rate Calorimetry (ARC) : Quantifies self-heating rates and adiabatic decomposition kinetics under controlled conditions .
- Chromatography (HPLC/GC) : Validates purity and identifies impurities.
Table 1 : Thermal decomposition parameters for analogous peroxides (DTBP) :
| Parameter | Pure DTBP | 20% DTBP in Toluene |
|---|---|---|
| Onset Temp () | 80°C | 95°C |
| Decomposition Enthalpy | 1,200 J/g | 900 J/g |
| Activation Energy () | 120 kJ/mol | 100 kJ/mol |
Advanced: How to design experiments to study thermal decomposition kinetics?
Q. Answer :
- Experimental Setup :
- Use ARC or DSC to measure , , and frequency factor () under adiabatic conditions.
- Perform isothermal tests at incremental temperatures (e.g., 50–120°C) to model Arrhenius parameters.
- Kinetic Modeling :
- Apply the Kissinger method or Ozawa-Flynn-Wall analysis to non-isothermal DSC data.
- Validate with Friedman isoconversional analysis to address variable heating rates .
- Solvent Selection :
- Avoid toluene (poor diluent for DTBP due to low elevation); test alternatives like mineral oil or hexane .
Advanced: How to resolve contradictions in decomposition data across studies?
Q. Answer :
- Source Analysis :
- Compare experimental conditions (e.g., heating rate, sample mass, solvent). Larger masses may lower due to self-heating .
- Verify instrument calibration (e.g., DSC baseline correction).
- Methodological Adjustments :
- Replicate studies using standardized protocols (e.g., ASTM E698 for DSC).
- Conduct sensitivity analyses to identify critical variables (e.g., impurity levels, solvent interactions).
Basic: What parameters are critical for synthesizing this compound?
Q. Answer :
- Reaction Conditions :
- Use low temperatures (0–10°C) to control exothermic peroxide formation.
- Employ anhydrous solvents (e.g., dichloromethane) to prevent hydrolysis.
- Purification :
- Crystallize under inert gas (N₂/Ar) to avoid decomposition.
- Monitor peroxide content via iodometric titration.
Advanced: What mechanistic insights explain radical initiation efficiency in polymerizations?
Q. Answer :
- Decomposition Pathways :
- Homolytic cleavage of O-O bonds generates tert-butoxy radicals, initiating chain reactions.
- Side reactions (e.g., β-scission) may reduce radical yield; quantify via electron paramagnetic resonance (EPR) .
- Solvent Effects :
- Polar solvents stabilize transition states, altering decomposition rates. Test in aprotic vs. protic media.
- Add radical scavengers (e.g., TEMPO) to assess initiation efficiency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
